molecular formula C14H14N2O B1276767 4-amino-N-methyl-N-phenylbenzamide CAS No. 784-94-1

4-amino-N-methyl-N-phenylbenzamide

Cat. No.: B1276767
CAS No.: 784-94-1
M. Wt: 226.27 g/mol
InChI Key: CRHKLAPXNLGNBS-UHFFFAOYSA-N
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Description

Significance of Amide Bond Formation in Contemporary Organic Synthesis

The formation of an amide bond, the linkage between a carboxylic acid and an amine, is a cornerstone of modern organic synthesis. numberanalytics.com This reaction is fundamental to the creation of a vast array of molecules, from life-sustaining proteins and peptides to numerous pharmaceuticals and polymers. numberanalytics.comresearchgate.net The stability and versatility of the amide bond have made it a central focus of extensive research and development in organic chemistry. numberanalytics.com

The importance of amide bond formation is underscored by its prevalence in FDA-approved drugs. In 2022, for instance, eleven of the thirty-seven new small-molecule drugs approved contained at least one amide bond. researchgate.net The creation of these bonds is the most frequently performed reaction in the pharmaceutical industry. researchgate.net

Historically, the synthesis of amides dates back to the 19th century. numberanalytics.com Over the years, a multitude of methods have been developed to facilitate this crucial transformation. These methods range from direct condensation and the use of coupling reagents to enzyme-catalyzed reactions. numberanalytics.com The choice of method depends on factors such as the specific substrates, desired reaction conditions, and the complexity of the target molecule. numberanalytics.com

Contemporary research continues to focus on developing more efficient and environmentally friendly methods for amide bond formation. ucl.ac.uk This includes the exploration of novel catalysts and reagents that can operate under milder conditions and with greater atom economy. numberanalytics.comucl.ac.uk

Overview of Benzamide (B126) Derivatives in Advanced Chemical Research

Benzamide derivatives are a class of organic compounds that have a benzamide backbone. ontosight.ai These compounds have been the subject of extensive research due to their wide-ranging pharmacological properties and applications in materials science. ontosight.aiontosight.ai

In the realm of medicinal chemistry, benzamide derivatives have shown potential as:

Anticancer agents: Certain benzamide derivatives have demonstrated cytotoxic activity against various cancer cell lines. nih.govsci-hub.se For example, a series of new imidazole-based N-phenylbenzamide derivatives showed promising anticancer potential. nih.gov

Antiviral agents: N-phenylbenzamide derivatives have been investigated for their antiviral effects against a broad spectrum of viruses, including HIV-1, HCV, and EV71. tandfonline.comnih.gov One derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, has shown potential as an anti-HBV agent. tandfonline.comnih.gov

Enzyme inhibitors: Benzamide derivatives have been reported as inhibitors of various enzymes, including carbonic anhydrase and acetylcholinesterase. nih.gov

Antimicrobial agents: Research has indicated that some benzamide derivatives possess antibacterial and antifungal properties. nanobioletters.comresearchgate.net

In materials science, the structural properties of benzamide derivatives, such as high thermal stability and good solubility in organic solvents, make them attractive building blocks for the synthesis of polymers and other organic materials with specific optical and electronic properties. ontosight.ai

The specific compound of interest, 4-amino-N-methyl-N-phenylbenzamide, belongs to this broad class of molecules. Its chemical properties and potential applications are a subject of ongoing research.

Interactive Data Table: Properties of Selected Benzamide Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Research Area(s)
N-PhenylbenzamideC₁₃H₁₁NO197.23Antimicrobial, Anti-inflammatory, Antioxidant ontosight.ai
4-amino-N-phenylbenzamideC₁₃H₁₂N₂O212.25Chemical Synthesis nih.gov
4-amino-N-methylbenzamideC₈H₁₀N₂O150.18Chemical Synthesis sigmaaldrich.com
N-methyl-N-phenylbenzamideC₁₄H₁₃NO211.26Chemical Synthesis nist.gov
MasitinibC₂₈H₃₀N₆OS498.65Tyrosine-kinase inhibitor wikipedia.org

This table provides a snapshot of the diversity within the benzamide class, highlighting the different substituents and their influence on the compounds' areas of application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-methyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h2-10H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHKLAPXNLGNBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401767
Record name 4-amino-N-methyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784-94-1
Record name 4-amino-N-methyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them.

A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be required for unambiguous structural confirmation of 4-amino-N-methyl-N-phenylbenzamide.

¹H NMR: The proton NMR spectrum would reveal distinct signals for each type of proton. The two protons of the primary amino group (-NH₂) would likely appear as a broad singlet. The aromatic protons on the two different phenyl rings would resonate in the downfield region (typically 6.5-8.0 ppm). The N-methyl group protons would appear as a sharp singlet in the upfield region.

¹³C NMR: The carbon NMR spectrum would show unique resonances for each carbon atom in the molecule, including the characteristic signal for the amide carbonyl carbon (C=O) at a significantly downfield chemical shift.

Multidimensional Techniques: Experiments such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within each aromatic ring, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. Finally, HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the 4-aminobenzoyl group, the N-methyl group, and the N-phenyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on additive models and data from analogous compounds.

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide C=O - ~168-170
N-CH₃ ~3.3-3.5 (s) ~38-40
-NH₂ ~4.0-5.5 (br s) -
C1 (C=O) - ~130-132
C2, C6 (aminophenyl) ~7.5-7.7 (d) ~129-131
C3, C5 (aminophenyl) ~6.6-6.8 (d) ~113-115
C4 (aminophenyl) - ~150-152
C1' (N-phenyl) - ~142-144
C2', C6' (N-phenyl) ~7.2-7.4 (m) ~126-128
C3', C5' (N-phenyl) ~7.3-7.5 (m) ~129-130

The structure of this compound features several rotatable bonds, leading to conformational complexity. A key feature of amides is the restricted rotation around the C-N bond due to its partial double-bond character. In tertiary amides, this can lead to the existence of cis and trans rotamers (isomers differing by rotation around the amide bond), which may be observable as separate sets of signals in the NMR spectrum if the interconversion is slow on the NMR timescale.

Hydrogen bonding plays a crucial role in the structure and properties of amides. In this compound, the primary amino group (-NH₂) is a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.

Intermolecular Hydrogen Bonding: It is highly probable that in the solid state and in concentrated solutions, molecules of this compound associate via intermolecular hydrogen bonds between the -NH₂ group of one molecule and the C=O group of another.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond between the amino group and the carbonyl oxygen is geometrically unfavorable in this para-substituted compound.

NMR spectroscopy is a powerful tool for studying hydrogen bonding researchgate.netmdpi.comrsc.org. The chemical shift of the NH protons is highly sensitive to their involvement in hydrogen bonds. The presence and strength of these interactions can be investigated by monitoring the chemical shift of the -NH₂ protons as a function of concentration and temperature. In the presence of intermolecular hydrogen bonding, dilution with a non-polar solvent typically causes an upfield shift (to lower ppm values) of the NH signal as the solute-solute interactions are disrupted.

The choice of solvent can significantly influence NMR spectra, particularly for molecules capable of hydrogen bonding reddit.comnih.gov. The strength of the intermolecular hydrogen bonds in this compound is expected to be highly dependent on the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor.

In a non-polar, aprotic solvent like deuterated chloroform (CDCl₃), solute-solute intermolecular hydrogen bonding would be relatively strong. In contrast, when dissolved in a polar, hydrogen-bond accepting solvent like deuterated dimethyl sulfoxide (DMSO-d₆), the solvent molecules will compete with the amide carbonyl group to form hydrogen bonds with the -NH₂ protons. This competition weakens the intermolecular association between the solute molecules. This effect would be observable as a significant downfield shift (to higher ppm values) of the -NH₂ proton resonance in DMSO-d₆ compared to CDCl₃, as the protons become engaged in strong hydrogen bonds with the highly polar solvent unn.edu.ng.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies core.ac.uk.

The FTIR and Raman spectra of this compound would be dominated by several key vibrational modes characteristic of its functional groups.

N-H Stretching Vibrations: The primary amino (-NH₂) group will give rise to two distinct stretching bands in the 3500-3200 cm⁻¹ region. The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretching mode blogspot.comspectroscopyonline.com. The positions of these bands are sensitive to hydrogen bonding; stronger hydrogen bonding typically shifts these bands to lower wavenumbers.

Amide C=O Stretching (Amide I Band): This is typically one of the strongest and most characteristic bands in the IR spectrum of an amide. For a tertiary amide, this absorption is expected to be a strong, sharp band in the region of 1680-1630 cm⁻¹ spectroscopyonline.com. Because the amide nitrogen has no attached proton, this band's frequency is less affected by hydrogen bonding compared to primary or secondary amides.

N-H Bending Vibrations: The primary amino group also exhibits a characteristic scissoring (in-plane bending) vibration, which typically appears in the 1650-1580 cm⁻¹ region spectroscopyonline.comyoutube.com. This band can sometimes overlap with the Amide I band.

Aromatic Vibrations: The spectra will also contain multiple bands corresponding to C=C stretching vibrations within the two aromatic rings (typically 1600-1450 cm⁻¹) and C-H stretching vibrations above 3000 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group/Vibration Predicted Frequency Range (cm⁻¹) Expected Intensity Notes
N-H Asymmetric Stretch (-NH₂) ~3400-3500 Medium Sensitive to hydrogen bonding
N-H Symmetric Stretch (-NH₂) ~3300-3400 Medium Sensitive to hydrogen bonding
Aromatic C-H Stretch ~3000-3100 Medium-Weak Multiple bands possible
C=O Stretch (Amide I) ~1630-1680 Strong Characteristic of tertiary amides
N-H Bend (Scissoring) ~1580-1650 Medium-Strong May overlap with Amide I band
Aromatic C=C Stretch ~1450-1600 Medium-Strong Multiple bands expected

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule and for elucidating its fragmentation pathways. While a specific HRMS study on this compound is not available, its fragmentation pattern can be predicted by examining the behavior of similar compounds, such as N-methyl-N-phenylbenzamide and other substituted benzamides.

The electron ionization (EI) mass spectrum of N-methyl-N-phenylbenzamide shows a prominent molecular ion peak, and its fragmentation is expected to be initiated by cleavage of the amide bond. The primary fragmentation pathways would likely involve:

Alpha-cleavage at the carbonyl group, leading to the formation of the benzoyl cation (C₆H₅CO⁺, m/z 105) and a radical cation corresponding to N-methylaniline.

Cleavage of the N-phenyl bond , resulting in a fragment corresponding to the N-methylbenzamide cation and a phenyl radical.

Cleavage of the N-methyl bond , yielding a benzanilide cation.

The presence of the 4-amino group in this compound would significantly influence this fragmentation pattern. The amino group is a strong electron-donating group, which can stabilize the molecular ion and direct fragmentation. For instance, the initial fragmentation could involve the loss of a hydrogen atom from the amino group. Furthermore, the amino group can participate in rearrangements, leading to more complex fragmentation patterns. A key fragment would likely be the 4-aminobenzoyl cation.

A detailed fragmentation pathway analysis would involve tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), the resulting fragment ions can be analyzed to piece together the fragmentation cascade.

Table 2: Predicted Fragment Ions in the Mass Spectrum of this compound

Predicted Fragment Ion Structure m/z Plausible Origin
4-aminobenzoyl cation H₂N-C₆H₄-CO⁺ 120 Alpha-cleavage of the amide bond
N-methyl-N-phenylaminium radical cation [CH₃-N(H)-C₆H₅]⁺• 107 Cleavage of the amide C-N bond
Benzoyl cation C₆H₅CO⁺ 105 Cleavage of the amide bond (less likely due to the amino group)
Anilinium ion [C₆H₅NH₂]⁺• 93 Rearrangement and cleavage

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule and is highly sensitive to the extent of conjugation and the presence of chromophores and auxochromes.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* transitions within the aromatic rings and the conjugated amide system. The absorption maxima (λmax) can be estimated by considering the spectra of related compounds. For instance, 4-aminobenzamide exhibits an absorption maximum around 285 nm. nist.gov N-phenylbenzamide shows a λmax at approximately 265 nm. nist.gov

For this compound, the presence of the electron-donating amino group at the para position of the benzoyl ring is expected to cause a bathochromic (red) shift of the main absorption band compared to unsubstituted benzamide (B126). This is due to the extension of the conjugated system and the stabilization of the excited state. The N-methyl-N-phenyl group on the amide nitrogen will also influence the electronic transitions.

The optical band gap (Eg) of a compound can be estimated from its UV-Vis absorption spectrum using the Tauc plot method. The onset of absorption is used to determine the energy required to excite an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The relationship between the absorption coefficient (α) and the photon energy (hν) is given by the Tauc equation: (αhν)n = A(hν - Eg), where A is a constant and n depends on the nature of the electronic transition (n=2 for an indirect transition and n=1/2 for a direct transition). By plotting (αhν)n against hν and extrapolating the linear portion of the curve to the energy axis, the optical band gap can be determined.

Table 3: Absorption Maxima of Related Benzamide Compounds

Compound λmax (nm) Solvent
N-phenylbenzamide nist.gov ~265 Ethanol
4-Aminobenzamide nist.gov ~285 Ethanol
This compound Estimated >285 Ethanol

Amino Group (-NH₂): This is a strong activating and electron-donating group. Through resonance, it donates electron density to the benzene ring, which in turn is conjugated with the carbonyl group. This donation of electron density raises the energy of the HOMO and may lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap and a bathochromic shift in the absorption maximum.

N-methyl-N-phenyl Group: The N-phenyl group is also conjugated with the amide nitrogen. However, steric hindrance between the methyl group, the phenyl ring, and the carbonyl group may force the N-phenyl ring out of planarity with the amide bond. This would reduce the extent of conjugation and could lead to a hypsochromic (blue) shift compared to a planar analogue. The electronic effect of this group is a combination of the inductive effect of the methyl group and the resonance effect of the phenyl ring.

Crystallographic Analysis and Solid State Structural Investigations

Single Crystal X-ray Diffraction (SCXRD)

Determination of Precise Molecular Structures and Conformations

Studies on a range of N-phenylbenzamides have revealed that these molecules often adopt a consistent conformation. nih.gov For instance, in a series of active N-phenylbenzamide anticonvulsants, the methyl-substituted phenyl ring is typically oriented at an angle of 90 to 120 degrees to the central amide plane. nih.gov This specific conformation is a key determinant of their biological activity. nih.gov The amide group itself is a critical feature, and its geometry is finely tuned by the electronic and steric effects of its substituents.

To illustrate the type of data obtained from SCXRD, the crystallographic parameters for a related compound, N-(4-Methylphenyl)benzamide, are presented in the table below. This data provides a reference for the crystallographic properties that could be expected for 4-amino-N-methyl-N-phenylbenzamide.

Parameter N-(4-Methylphenyl)benzamide
Chemical FormulaC₁₄H₁₃NO
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)9.1117 (3)
b (Å)9.8336 (2)
c (Å)26.0616 (10)
V (ų)2335.14 (13)
Z8
Dihedral Angle (Benzene rings)63.41 (5)°

This data is for a related compound and serves as an illustrative example.

Identification and Characterization of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

Intermolecular interactions are the forces that hold molecules together in a crystal. In benzamide (B126) structures, hydrogen bonding involving the amide group is a primary and crucial interaction. nih.gov The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. These hydrogen bonds often form chains of molecules within the crystal lattice. researchgate.netresearchgate.net

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of a given molecule is dominant.

Quantification of Intermolecular Contact Contributions

The two-dimensional fingerprint plot is a convenient way to summarize the information from the Hirshfeld surface. It is a plot of the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. Different types of intermolecular interactions have characteristic appearances on the fingerprint plot, allowing for their easy identification and quantification.

The table below shows an example of the percentage contributions of intermolecular contacts for a benzamide derivative, illustrating the type of quantitative data obtained from Hirshfeld surface analysis.

Intermolecular Contact Contribution (%)
H···H28.8
Br···H/H···Br23.2
C···H/H···C19.5
O···H/H···O23.7 (in a related compound)

This data is for illustrative purposes and is derived from related benzamide structures. researchgate.net

Mapping Non-Covalent Interactions within the Crystal Lattice

The Hirshfeld surface can be mapped with various properties, such as d_norm, shape index, and curvedness, to visualize the locations and nature of non-covalent interactions. The d_norm surface highlights regions of close intermolecular contacts, with red spots indicating hydrogen bonds and other close contacts. The shape index and curvedness maps can reveal the presence of π-π stacking interactions, which are typically seen as adjacent red and blue triangles on the shape index map and flat regions on the curvedness map. These visual tools are invaluable for understanding the intricacies of crystal packing.

Geometrical Modeling of Crystal Morphology

While specific crystallographic data for this compound is not extensively available in the public domain, the geometrical modeling of its crystal morphology can be inferred from computational studies and experimental data on closely related N-phenylbenzamide derivatives. Such modeling is crucial for understanding the solid-state properties and behavior of the compound.

Molecular mechanics calculations and X-ray diffraction studies on a series of structurally similar N-phenylbenzamides have revealed that the conformation of the molecule is a key determinant of its crystal packing. nih.gov For active anticonvulsant N-phenylbenzamides, a consistent conformation is observed in both crystallographic structures and molecular mechanics simulations. This preferred conformation involves a specific orientation of the phenyl rings relative to the central amide plane. nih.gov

Computational screening of N-phenylbenzamide derivatives has been employed to predict favorable molecular configurations. yale.edu These studies often assess the relative energies of different conformers, such as bent and linear configurations, to determine the most stable arrangement in the solid state. For some N-alkyl functionalized derivatives, a bent configuration is energetically favored over a linear one. yale.edu The desired conformation for certain applications, however, might be a more linear structure to facilitate optimal interactions. yale.edu

The dihedral angles between the phenyl rings and the central amide group are critical parameters in the geometrical description of these molecules. For instance, in the related compound 4-Chloro-N-phenylbenzamide, the dihedral angle between the two benzene rings is 59.6 (1)°. In another analog, N-(4-Methylphenyl)benzamide, the benzene and methylphenyl rings have a dihedral angle of 63.41 (5)°, while the amide group is twisted with respect to the benzene ring by a dihedral angle of 20.5 (1)°. These values highlight the non-planar nature of the N-phenylbenzamide backbone.

Intermolecular interactions, particularly hydrogen bonding, play a pivotal role in the crystal packing of these compounds. nih.gov In many N-phenylbenzamide derivatives, molecules are linked by N—H⋯O hydrogen bonds, forming chains or other supramolecular architectures. researchgate.net The consistent conformation observed in active compounds is one that facilitates the formation of hydrogen bonds to the carbonyl oxygen atom. nih.gov

Based on these studies of related compounds, a geometrical model for the crystal morphology of this compound would likely feature a non-planar conformation with significant twisting around the amide bond. The crystal packing would be heavily influenced by hydrogen bonding involving the amino group and the amide functionality.

Table 1: Selected Crystallographic Data for Related N-Phenylbenzamide Derivatives

Compound NameDihedral Angle Between Phenyl Rings (°)Key Intermolecular Interactions
4-Chloro-N-phenylbenzamide59.6 (1)N—H⋯O hydrogen bonds forming C(4) chains
N-(4-Methylphenyl)benzamide63.41 (5)N—H⋯O hydrogen bonds

Table 2: Conformational Parameters of N-Phenylbenzamide Derivatives from Molecular Modeling

Derivative TypeEnergetically Favored ConfigurationNotes
N-alkyl functionalizedBentRelative to the linear configuration
UnsubstitutedLinearRelative to the bent configuration

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure and properties of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules. DFT calculations would provide the foundation for understanding the geometry, reactivity, and spectroscopic properties of 4-amino-N-methyl-N-phenylbenzamide.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are key to understanding a molecule's electronic properties and chemical reactivity.

HOMO-LUMO Energy Gap Analysis and Chemical Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the occupied to the unoccupied orbitals. Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. Analysis of the spatial distribution of the HOMO and LUMO would reveal the likely sites for electrophilic and nucleophilic attack, respectively.

Charge Distribution and Electronic Properties

DFT calculations can map the distribution of electron density across the molecule, often visualized using a Molecular Electrostatic Potential (MEP) map. This map highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). Such information is invaluable for predicting how the molecule will interact with other molecules, including receptors or solvents. The charge distribution also influences properties like polarity and solubility.

Simulation of Spectroscopic Data (IR, UV-Vis, NMR Chemical Shifts)

A significant advantage of DFT is its ability to predict various spectroscopic data. By calculating the vibrational frequencies, electronic transitions, and nuclear magnetic shielding tensors, it is possible to simulate the infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra of the molecule. These simulated spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. For instance, calculated IR frequencies can be assigned to specific vibrational modes, such as the C=O and N-H stretching of the amide group.

Analysis of Intramolecular and Intermolecular Interactions and Hydrogen Bonding

The structure and function of molecules are often governed by subtle non-covalent interactions. DFT can be used to identify and characterize intramolecular hydrogen bonds (e.g., between the amide proton and a nearby atom) and predict how molecules will interact with each other in a condensed phase. In the solid state, N-phenylbenzamide derivatives are known to form chains or other supramolecular structures through intermolecular N-H···O hydrogen bonds involving the amide groups. Analyzing these interactions is crucial for understanding crystal packing and the physical properties of the material. electronicsandbooks.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations serve as a powerful computational microscope to observe the time-evolution of molecular systems, offering insights into their dynamic behavior and interactions that are often inaccessible through experimental means alone.

Theoretical studies, particularly molecular mechanics calculations, have been employed to explore the conformational possibilities of N-phenylbenzamide derivatives. nih.gov These investigations reveal that biologically active compounds, including the structural class of this compound, tend to adopt a consistent and specific conformation. nih.gov

A key finding from these computational analyses is the preferred orientation of the methyl-substituted phenyl ring relative to the central amide plane. The most active compounds, as determined by both experimental X-ray diffraction and theoretical molecular mechanics, favor a conformation where the angle between the phenyl ring and the amide plane is between 90° and 120°. nih.gov This specific spatial arrangement is a crucial feature that defines the molecule's three-dimensional shape and is believed to be essential for its biological function. nih.gov Molecular modeling suggests that this conformation is a stable, low-energy state for the molecule in various environments. nih.gov

Conformational ParameterDescriptionSignificance
Phenyl Ring - Amide Plane Dihedral AngleThe angle of rotation between the plane of the N-phenyl group and the plane of the central benzamide (B126) group.Calculations indicate a preferred range of 90° to 120° in active compounds, defining the overall molecular shape. nih.gov
Conformational StabilityThe tendency to adopt and maintain a specific low-energy three-dimensional structure.Active N-phenylbenzamides adopt a similar, consistent conformation in both crystallographic and molecular mechanics structures. nih.gov

Simulations of intermolecular interactions are critical for understanding how molecules recognize and bind to each other, both in biological systems and in condensed phases like crystals. For the N-phenylbenzamide class of molecules, studies have highlighted the paramount importance of hydrogen bonding. nih.gov The central amide group is a key participant in these interactions, with the carbonyl oxygen acting as a potent hydrogen bond acceptor. nih.gov

The consistent conformation adopted by active molecules is not only structurally significant but also functionally important, as it facilitates the formation of these crucial hydrogen bonds. nih.gov In contrast, the conformations of inactive compounds are found to sterically hinder or obstruct potential hydrogen bonding interactions. nih.gov In the solid state, these directed hydrogen bonds are primary drivers of the crystal packing and self-assembly, dictating the supramolecular architecture.

Quantum Chemical Topology and Interaction Energy Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a method for defining atomic boundaries and chemical bonds based on the topology of the electron density, a physically observable quantity. wikipedia.org Developed by Richard Bader and his group, QTAIM partitions a molecule into exhaustive, non-overlapping atomic regions, known as atomic basins. wikipedia.orgamercrystalassn.org Each basin contains exactly one nucleus, which acts as an attractor for the surrounding electron density. wikipedia.org

The connections between these atomic basins are defined by bond paths—lines of maximum electron density that link neighboring nuclei. amercrystalassn.org The existence of a bond path is the QTAIM definition of a chemical bond. wikipedia.org Analysis of the electron density at a specific point along this path, the bond critical point, provides quantitative information about the nature of the interaction (e.g., covalent, ionic, hydrogen bond). While specific QTAIM studies on this compound are not detailed in the provided literature, this methodology would allow for a rigorous, quantitative description of its intramolecular bonds and potential non-covalent interactions, grounding the classical representations of its structure in the physical reality of its electron distribution. amercrystalassn.org

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful quantum mechanical method used to directly calculate the interaction energy between molecules. wikipedia.orgpsicode.org Unlike supermolecular approaches, which determine the interaction energy by subtracting the energies of the isolated monomers from the energy of the dimer complex, SAPT calculates the interaction energy as a direct perturbation, thereby naturally avoiding the issue of basis set superposition error (BSSE). wikipedia.org

A key advantage of SAPT is its ability to decompose the total interaction energy into four physically meaningful components. chemrxiv.orgnih.gov This decomposition provides deep insight into the fundamental forces driving intermolecular association. nih.govresearchgate.net The simplest level of theory, SAPT0, neglects intramolecular electron correlation effects and provides a foundational understanding of the interaction. wikipedia.org

SAPT Energy ComponentPhysical Description
Electrostatics (Eelst)The classical Coulombic interaction between the static charge distributions (nuclei and electrons) of the two non-interacting monomers. chemrxiv.orgnih.gov
Exchange (Eexch)Also known as Pauli repulsion, this is a short-range repulsive term arising from the quantum mechanical requirement that the wavefunction of the combined system must be antisymmetric with respect to the exchange of electrons between monomers. chemrxiv.orgresearchgate.net
Induction (Eind)A stabilizing interaction that accounts for the polarization of one monomer's electron cloud by the static electric field of the other monomer, and vice versa. wikipedia.orgchemrxiv.org It includes polarization and charge transfer effects. nih.gov
Dispersion (Edisp)A purely quantum mechanical, long-range attractive force arising from the correlated fluctuations of electrons in the interacting monomers (also known as London dispersion forces). wikipedia.orgchemrxiv.org

Theoretical Studies on Structure-Reactivity and Structure-Property Relationships

Computational studies have been instrumental in establishing a clear model for the structure-property relationships in N-phenylbenzamide derivatives. nih.gov Specifically for anticonvulsant activity, a distinct set of structural features has been identified as being crucial for a compound to be effective. nih.gov

Molecular modeling and crystallographic analysis converge on a consistent structural model for active compounds. nih.gov The key elements of this model are:

A specific conformation: The molecule must be able to adopt a conformation where the N-phenyl ring is oriented at an angle of 90° to 120° with respect to the central amide plane. nih.gov

Accessible hydrogen bonding sites: This preferred conformation facilitates the formation of essential hydrogen bonds, particularly to the carbonyl oxygen of the amide group. nih.gov

Compounds that cannot easily adopt this conformation or where this conformation leads to steric hindrance that obstructs hydrogen bonding are found to be inactive. nih.gov This direct link between a computationally derived, low-energy conformation and an observable biological property underscores the predictive power of theoretical chemistry in understanding and guiding the design of functionally active molecules. nih.gov

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Aromatic Amino Group (e.g., Nucleophilic Substitutions, Acylations, Reductions)

The 4-amino group behaves as a typical primary aromatic amine, making it susceptible to a range of well-established chemical transformations.

Nucleophilic Reactions and Alkylation: The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. It can react with alkyl halides in nucleophilic substitution reactions to form secondary and tertiary amines. However, these reactions can be difficult to control and may result in a mixture of mono-, di-, and even quaternary ammonium salts if an excess of the alkyl halide is used youtube.com.

Acylation: The amino group readily undergoes acylation when treated with acyl chlorides or anhydrides. For instance, reaction with acetyl chloride or acetic anhydride in the presence of a base yields the corresponding 4-acetamido derivative. This reaction is often employed as a protective strategy or to modulate the electronic properties of the aromatic ring aacrjournals.org. Acylation reduces the activating effect of the amino group, allowing for more controlled subsequent reactions on the aromatic ring msu.edu. A patent for related compounds also describes the acylation of the amino group to form derivatives google.com.

Reduction of Nitro Precursors: While not a reaction of the amino group itself, its most common synthetic route involves the reduction of the corresponding 4-nitro-N-methyl-N-phenylbenzamide. This transformation is typically achieved with high efficiency using methods such as catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals like iron in the presence of an acid or ferrous sulfate researchgate.netdovepress.comresearchgate.net.

Diazotization: A key reaction of the primary aromatic amino group is diazotization. Treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C), converts the amino group into a diazonium salt (-N₂⁺Cl⁻) organic-chemistry.orgbyjus.com. These diazonium salts are highly versatile synthetic intermediates. They can undergo a variety of substitution reactions, known as Sandmeyer or related reactions, to introduce a wide range of substituents onto the aromatic ring, including halogens, cyano, hydroxyl, and other functional groups organic-chemistry.orgscirp.orgscirp.org.

Reaction TypeReagentsProduct Functional GroupReference
AcylationAcetic Anhydride/Pyridine4-Acetamido aacrjournals.org
DiazotizationNaNO₂, HCl (0-5 °C)4-Diazonium Chloride organic-chemistry.orgbyjus.com
Sandmeyer (from Diazonium)CuCl/HCl4-Chloro scirp.org
Sandmeyer (from Diazonium)CuCN/KCN4-Cyano organic-chemistry.org
Schiemann (from Diazonium)HBF₄, heat4-Fluoro organic-chemistry.org
Hydrolysis (from Diazonium)H₂O, heat4-Hydroxy scirp.org

N-Substitution Reactions of the Amide Nitrogen

The amide nitrogen in 4-amino-N-methyl-N-phenylbenzamide is part of a tertiary amide. Due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, this nitrogen is non-nucleophilic and generally unreactive towards substitution. The primary reactions involving this part of the molecule are not substitutions at the nitrogen but rather the cleavage of the bonds to its substituents, specifically N-dealkylation.

N-Dealkylation: The removal of the methyl group (N-demethylation) is a known transformation for tertiary amides, though it often requires specific and robust conditions. These reactions typically proceed through oxidative pathways.

Biochemical and Biomimetic Oxidation: Cytochrome P450 enzymes can catalyze the N-dealkylation of tertiary amides rsc.orgtandfonline.com. Electrochemical methods have been developed to mimic this metabolic process researchgate.net.

Photochemical Methods: Recent studies have demonstrated that N-dealkylation of tertiary benzamides, including N-methyl-N-phenyl systems, can be achieved efficiently under photoinduced oxidative conditions in an alkaline environment, using blue LEDs or even sunlight acs.orgresearchgate.net.

Chemical Oxidation: The von Braun reaction, using reagents like cyanogen bromide, is a classical method for N-demethylation of tertiary amines, though its application to amides is less common wikipedia.org.

It is noteworthy that some reaction conditions are not universally applicable. For example, one study on the electrochemical mono-dealkylation of tertiary amides reported that N-methyl-N-phenylbenzamide did not perform well under their specific TMSN₃-initiated protocol acs.org.

Strategies for Synthesizing Novel Benzamide (B126) Scaffolds and Derivatives

This compound serves as a valuable starting material for building more complex molecular architectures, particularly heterocyclic systems.

Synthesis of Fused Heterocycles: The amino and amide functionalities can be utilized in cyclization reactions. Although direct examples starting from the title compound are sparse in the literature, analogous reactions with other aminobenzamides are well-documented. For instance, 2-aminobenzamides are common precursors for the synthesis of quinazolinones, a privileged scaffold in medicinal chemistry mdpi.com. The 4-amino group can be similarly employed as a nucleophilic handle to react with bifunctional electrophiles to construct novel heterocyclic rings fused to or substituted on the benzamide core nih.govnih.gov.

Derivatization via Diazonium Salts: As detailed in section 6.1, the conversion of the 4-amino group to a diazonium salt opens up a vast array of synthetic possibilities. This strategy is one of the most powerful for creating novel benzamide scaffolds, as the diazonium group can be replaced by numerous other functionalities, fundamentally altering the compound's structure and properties scirp.orgscirp.org.

Multicomponent Reactions (MCRs): The amino group is an ideal functional handle for participation in MCRs. These reactions allow for the construction of complex molecules in a single step from three or more starting materials. For example, aminopyrazoles and aminotriazoles are used in MCRs to build fused pyrimidine systems frontiersin.org. It is plausible that this compound could be used in similar diversity-oriented syntheses to generate libraries of novel compounds.

Influence of Substituents on Electronic and Steric Environment and Reactivity

The reactivity of this compound is heavily influenced by the electronic and steric properties of its constituent groups.

Electronic Effects: The molecule contains two substituted aromatic rings with opposing electronic characteristics.

4-Amino Group: This is a powerful electron-donating group (EDG) that acts through a positive resonance effect (+R), which far outweighs its negative inductive effect (-I). It strongly activates the phenyl ring to which it is attached (the aniline part) towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho positions (C3 and C5) msu.eduscispace.com.

Amide Group (-C(O)N(CH₃)Ph): This group is electron-withdrawing and deactivating towards the benzoyl ring due to the carbonyl's inductive and resonance effects. It directs incoming electrophiles to the meta positions (C3' and C5').

N-Phenyl Group: The nitrogen atom of the amide donates electron density to the N-phenyl ring, activating it. However, this is in competition with delocalization towards the carbonyl oxygen.

This electronic dichotomy allows for regioselective reactions. Electrophilic substitution will overwhelmingly favor the activated aniline ring over the deactivated benzoyl ring.

Steric Effects: The N-methyl-N-phenyl moiety is sterically bulky. This can hinder reactions at the adjacent ortho positions (C2' and C6') of the benzoyl ring. The conformation of the amide bond can also be influenced by steric interactions between the N-phenyl group and the rest of the molecule, potentially affecting the planarity and conjugation of the system nih.gov.

Modulation of Reactivity: The strong activating nature of the 4-amino group can sometimes be a drawback, leading to over-reaction or unwanted side products. As mentioned previously, converting the amine to an amide (e.g., an acetamide) serves to moderate this reactivity. The resulting N-acetyl group is still an ortho-, para-director but is significantly less activating, enabling more controlled and selective electrophilic substitutions aacrjournals.org.

Functional GroupRingElectronic Effect on RingDirecting Influence
-NH₂Aniline RingStrongly Activating (+R > -I)Ortho, Para
-C(O)N(CH₃)PhBenzoyl RingDeactivating (-R, -I)Meta
Amide NitrogenN-Phenyl RingActivating (+R)Ortho, Para

Q & A

Q. What computational tools predict the pharmacokinetic properties of this compound analogs?

  • Methodological Answer : Use SwissADME for logP, bioavailability radar, and P-glycoprotein substrate prediction. Molecular Dynamics (MD) simulations (GROMACS) assess blood-brain barrier penetration, critical for CNS-targeted analogs. ADMETLab 2.0 predicts toxicity endpoints (e.g., hERG inhibition) to prioritize candidates for in vivo testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.